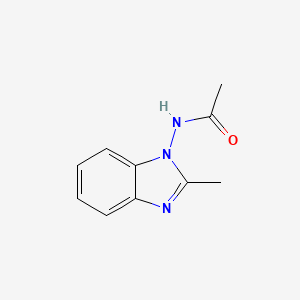
N-(2-methylbenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzimidazol-1-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzimidazol-1-yl)acetamide typically involves the reaction of 2-methylbenzimidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methylbenzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halogen, and sulfonyl derivatives.
Applications De Recherche Scientifique
N-(2-methylbenzimidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its anticancer properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of key processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with a similar structure but without the acetamide group.
2-methylbenzimidazole: A closely related compound with a methyl group at the 2-position of the benzimidazole ring.
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: N-(2-methylbenzimidazol-1-yl)acetamide is unique due to the presence of both the 2-methyl group and the acetamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, solubility, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7-11-9-5-3-4-6-10(9)13(7)12-8(2)14/h3-6H,1-2H3,(H,12,14) |
Clé InChI |
IOVKMSZASUQGCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



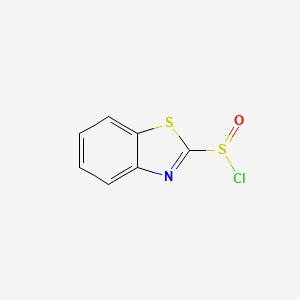
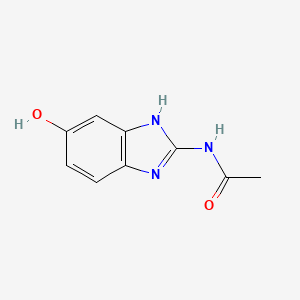

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

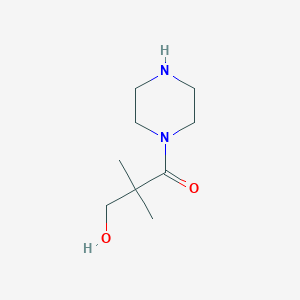

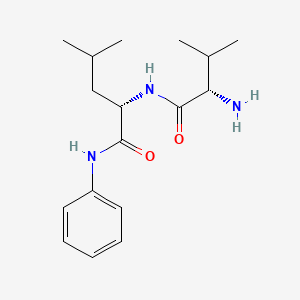
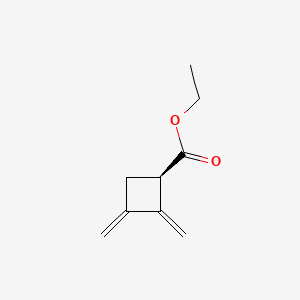


![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
